N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a cyclohexyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and an appropriate leaving group.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized through various organic reactions, such as Friedel-Crafts alkylation or acylation, to introduce the desired substituents.
Amide Bond Formation: The final step involves the formation of the amide bond between the cyclohexyl derivative and prop-2-enamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique trifluoroethoxy group imparts specific properties to materials, making it useful in the development of advanced materials with desired characteristics.
Mechanism of Action
The mechanism of action of N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclohexyl ring provides structural stability, while the amide bond allows for hydrogen bonding interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide
- 2,2,2-trifluoroethylamine
Uniqueness
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide stands out due to its unique combination of a trifluoroethoxy group and a cyclohexyl ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c1-2-11(17)16-7-9-5-3-4-6-10(9)18-8-12(13,14)15/h2,9-10H,1,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVCMRSFBTCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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